2-Ethyl-3-methyl-7-nitro-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-ETHYL-3-METHYL-7-NITRO-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrido[1,2-a][1,3]benzimidazole core, which is a fused ring system combining pyridine and benzimidazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-3-METHYL-7-NITRO-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of chromonecarbonitrile with 2-aminobenzimidazole can proceed via the γ-opening of the pyrone ring followed by cycloaddition to the nitrile group, forming the pyrimidobenzimidazole structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-3-METHYL-7-NITRO-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-ETHYL-3-METHYL-7-NITRO-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHYL-3-METHYL-7-NITRO-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-ETHYL-3-METHYL-7-NITRO-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE include other pyrido[1,2-a][1,3]benzimidazole derivatives and related heterocyclic compounds. Examples include:
- 2-ETHYL-3-METHYL-7-NITRO-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL METHYL
- 2-ETHYL-3-METHYL-7-NITRO-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL ETHYL
Uniqueness
The uniqueness of 2-ETHYL-3-METHYL-7-NITRO-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its specific structural features and the presence of the cyanide group, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H12N4O3 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-ethyl-3-methyl-7-nitro-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C15H12N4O3/c1-3-10-8(2)11(7-16)14-17-12-6-9(19(21)22)4-5-13(12)18(14)15(10)20/h4-6,17H,3H2,1-2H3 |
InChI Key |
AIVPLNKQBSJBMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C2NC3=C(N2C1=O)C=CC(=C3)[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
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